molecular formula C23H24FN5O B11154941 N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide

N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11154941
M. Wt: 405.5 g/mol
InChI Key: MBYIXCOCOPKRIF-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a piperidyl ring, and a pyrimidinylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then reacted with 3-(2-pyrimidinylamino)benzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C23H24FN5O

Molecular Weight

405.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C23H24FN5O/c24-19-7-5-17(6-8-19)16-29-13-9-20(10-14-29)27-22(30)18-3-1-4-21(15-18)28-23-25-11-2-12-26-23/h1-8,11-12,15,20H,9-10,13-14,16H2,(H,27,30)(H,25,26,28)

InChI Key

MBYIXCOCOPKRIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3)CC4=CC=C(C=C4)F

Origin of Product

United States

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